molecular formula C19H27N5O3 B144119 O-Desmethyl Urapidil CAS No. 91453-03-1

O-Desmethyl Urapidil

Cat. No.: B144119
CAS No.: 91453-03-1
M. Wt: 373.4 g/mol
InChI Key: RTAZNTLYYQIDMA-UHFFFAOYSA-N
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Description

O-Desmethyl Urapidil is a chemical compound with a molecular weight of 373.4 g/mol. This compound has numerous applications in scientific research and various industries.

Preparation Methods

The synthesis of O-Desmethyl Urapidil involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

O-Desmethyl Urapidil undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

O-Desmethyl Urapidil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-Desmethyl Urapidil involves its interaction with specific molecular targets. For instance, it can activate the 5HT-1A receptor, leading to central antihypertensive activity . This interaction helps lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Comparison with Similar Compounds

O-Desmethyl Urapidil is unique due to its specific molecular structure and the presence of both piperazine and uracil moieties. Similar compounds include:

    Urapidil: An α-blocker with a similar mechanism of action.

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Employed in the management of chronic angina.

These compounds share some structural similarities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

6-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-21-17(14-18(26)22(2)19(21)27)20-8-5-9-23-10-12-24(13-11-23)15-6-3-4-7-16(15)25/h3-4,6-7,14,20,25H,5,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAZNTLYYQIDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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